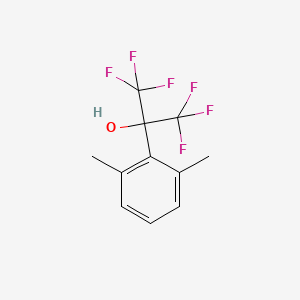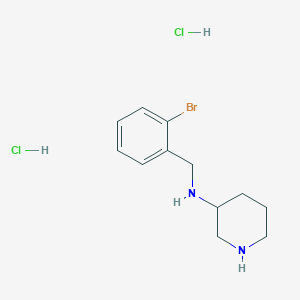
(2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and methoxymethoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh₃)₄), and bases such as potassium carbonate.
Protodeboronation: Reagents such as hydrochloric acid or sodium hydroxide are used under mild conditions.
Major Products
科学的研究の応用
(2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid has several applications in scientific research:
作用機序
The mechanism of action of (2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partner.
類似化合物との比較
Similar Compounds
Uniqueness
(2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a methoxymethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in selective cross-coupling reactions .
特性
分子式 |
C8H9BClFO4 |
|---|---|
分子量 |
234.42 g/mol |
IUPAC名 |
[2-chloro-5-fluoro-4-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BClFO4/c1-14-4-15-8-3-6(10)5(9(12)13)2-7(8)11/h2-3,12-13H,4H2,1H3 |
InChIキー |
BHUMBRXMNFZPQE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1Cl)OCOC)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14775346.png)



![Tert-butyl 4-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14775377.png)






![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)


